3-Methyl-2-(trifluoromethyl)pyridine

Description

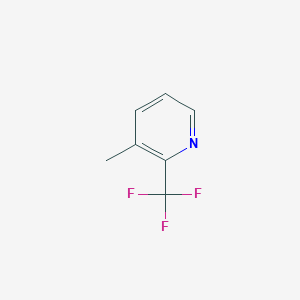

Structure

2D Structure

Properties

IUPAC Name |

3-methyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-3-2-4-11-6(5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYVIESJJAWOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629307 | |

| Record name | 3-Methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-78-6 | |

| Record name | 3-Methyl-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 3-Methyl-2-(trifluoromethyl)pyridine

CAS Number: 1620-78-6

A Core Building Block for Advanced Agrochemicals and Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-2-(trifluoromethyl)pyridine, a key heterocyclic building block in modern chemical synthesis. Its unique structural and electronic properties, imparted by the trifluoromethyl group, make it a valuable intermediate in the development of novel agrochemicals and pharmaceuticals.

Physicochemical Properties

The strategic incorporation of a trifluoromethyl group onto the pyridine ring significantly influences the molecule's physicochemical characteristics. This substitution enhances lipophilicity and metabolic stability, crucial attributes for bioactive compounds. While specific experimental data for this compound is not extensively published, predicted properties and data for analogous structures provide valuable insights.

| Property | Value | Source |

| CAS Number | 1620-78-6 | N/A |

| Molecular Formula | C₇H₆F₃N | N/A |

| Molecular Weight | 161.12 g/mol | N/A |

| Predicted Density | 1.331±0.06 g/cm³ | [1] |

| Predicted Boiling Point | 216.7±40.0 °C | [1] |

| Predicted Flash Point | 84.8°C | [1] |

| Predicted Vapor Pressure | 0.138mmHg at 25°C | [1] |

| Predicted pKa | -1.48±0.22 | [1] |

Note: The properties listed above are predicted for the related compound methyl 2-(trifluoromethyl)pyridine-3-carboxylate and serve as an estimation.

The trifluoromethyl group is strongly electron-withdrawing, which can impact the reactivity of the pyridine ring and its potential interactions with biological targets.[2][3]

Synthesis and Reaction Mechanisms

The synthesis of trifluoromethylpyridines, including this compound, is a critical area of research due to their importance as intermediates.[2][4][5] Several general methods are employed for the introduction of a trifluoromethyl group to a pyridine ring.

General Synthetic Approaches:

There are three primary methods for the preparation of trifluoromethylpyridine (TFMP) derivatives:

-

Chlorine/Fluorine Exchange: This common industrial method often involves the chlorination of a methyl group on the pyridine ring to form a trichloromethyl group, followed by a halogen exchange reaction with a fluorine source like hydrogen fluoride (HF).[4]

-

Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from a building block that already contains a trifluoromethyl group.[4][5]

-

Direct Trifluoromethylation: This method involves the direct introduction of a trifluoromethyl group onto the pyridine ring using a trifluoromethylating agent.[4][5]

A common precursor for the synthesis of many trifluoromethylpyridines is 3-picoline.[2][4] Industrial processes often utilize vapor-phase reactions at high temperatures with catalysts.[2][4]

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of trifluoromethylpyridines, highlighting the role of key intermediates.

Experimental Protocols

While a specific, detailed, publicly available protocol for the synthesis of this compound is not readily found, a representative procedure can be extrapolated from general methods for trifluoromethylpyridine synthesis. The following is a conceptual protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Conceptual Protocol: Two-Step Synthesis from 3-Picoline

Step 1: Vapor-Phase Chlorination and Fluorination of 3-Picoline

-

Objective: To produce 3-(Trifluoromethyl)pyridine.

-

Apparatus: A vapor-phase reactor system, typically including a preheater, a fluidized bed catalytic reactor, and a condenser.

-

Reagents: 3-Picoline, Chlorine (Cl₂), Hydrogen Fluoride (HF), and a suitable catalyst (e.g., a transition metal fluoride).

-

Procedure:

-

3-Picoline is vaporized and mixed with a controlled molar ratio of chlorine gas.

-

The gas mixture is passed through a heated reactor containing the catalyst at temperatures typically above 300°C.[2]

-

In the fluidized-bed phase, chlorination of the methyl group occurs, followed by immediate fluorination with HF to yield 3-(Trifluoromethyl)pyridine.[2][4]

-

The product stream is cooled and condensed. The crude product is then purified by distillation.

-

Step 2: Introduction of the Methyl Group (Conceptual)

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity. The trifluoromethylpyridine scaffold is found in numerous commercialized agrochemicals and pharmaceuticals.[3][4][5]

Role in Agrochemicals:

Trifluoromethylpyridine derivatives are integral to the development of modern herbicides, fungicides, and insecticides.[6] The trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds.[4]

Significance in Drug Discovery:

In medicinal chemistry, the incorporation of the trifluoromethylpyridine moiety can lead to compounds with improved pharmacokinetic and pharmacodynamic properties.[3][4][5] Derivatives have been investigated for a range of therapeutic areas.

The following diagram illustrates the role of this compound as a building block in the synthesis of bioactive molecules.

While specific signaling pathways directly modulated by this compound are not documented, its derivatives are designed to interact with various biological targets. For example, some trifluoromethylpyridine-containing compounds act as enzyme inhibitors or receptor modulators. The development of such bioactive molecules often involves extensive structure-activity relationship (SAR) studies where the trifluoromethylpyridine core is systematically modified.

Safety and Handling

Trifluoromethylpyridine derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. For the related compound 3-(Trifluoromethyl)pyridine, hazards include flammability and acute toxicity if swallowed.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique properties, stemming from the trifluoromethyl group, make it a sought-after building block in the synthesis of advanced agrochemicals and pharmaceuticals. Further research into the synthesis and application of this and related compounds will undoubtedly continue to drive innovation in these critical fields.

References

- 1. chembk.com [chembk.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine scaffold dramatically alters its physicochemical properties, influencing its reactivity, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its chemical behavior.

The trifluoromethyl group is a strong electron-withdrawing group, a property that significantly impacts the electronic distribution within the pyridine ring.[2][4] This modification can enhance the metabolic stability of the molecule by blocking potential sites of oxidation and can increase its binding affinity to target proteins.[1] Consequently, trifluoromethylpyridine derivatives are integral components in the development of numerous pharmaceuticals and agrochemicals.[3][4][5]

Core Physicochemical Properties

Quantitative data for this compound and related isomers are summarized below. Data for the target compound is sparse, and thus properties of closely related isomers are provided for comparative context.

Table 1: Key Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.12 g/mol |

| CAS Number | 1620-78-6 |

| Boiling Point | 174 °C |

| Density | Data not available |

| pKa | Data not available (Predicted to be lower than pyridine's pKa of 5.23 due to the electron-withdrawing -CF3 group) |

| Solubility | Data not available (Expected to have good solubility in organic solvents and low solubility in water) |

Table 2: Comparative Physicochemical Data of Related Trifluoromethylpyridine Isomers

| Property | 3-(Trifluoromethyl)pyridine | 3-Fluoro-2-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine[6][7] |

| CAS Number | 3796-23-4 | 886510-21-0 | 69045-84-7 |

| Molecular Weight | 147.10 g/mol | 165.09 g/mol | 215.99 g/mol |

| Boiling Point | 113-115 °C | Not available | 169-171 °C |

| Density | 1.276 g/mL at 25 °C | 1.384 g/mL at 25 °C | 1.549 g/mL at 25 °C |

| Refractive Index | n20/D 1.418 | n20/D 1.409 | n20/D 1.475 |

| Flash Point | 23 °C | 47.8 °C | 79 °C (175 °F) |

| Solubility | Not specified | Not specified | Slightly soluble in water; soluble in methanol, ethanol, acetone.[6] |

Experimental Protocols

Synthesis of Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines (TFMPs) is generally achieved through two primary methods: chlorine/fluorine exchange from a trichloromethylpyridine precursor or by constructing the pyridine ring from a trifluoromethyl-containing building block.[3][4]

Method 1: Chlorine/Fluorine Exchange (Halex Reaction)

This widely used industrial method involves the initial chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange reaction with a fluorine source like hydrogen fluoride (HF).[4]

-

Step 1: Chlorination: 3-Methylpyridine (3-picoline) is chlorinated to produce 3-methyl-2-(trichloromethyl)pyridine. This step often requires radical initiators and can be performed in the liquid or vapor phase.

-

Step 2: Fluorination: The resulting 3-methyl-2-(trichloromethyl)pyridine is then treated with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), often in the presence of a catalyst, under elevated temperature and pressure to yield this compound.[4]

pKa Determination by ¹⁹F NMR Spectroscopy

The pKa of fluorinated heterocycles can be accurately determined by monitoring the change in the ¹⁹F NMR chemical shift as a function of pH. The trifluoromethyl group is an excellent probe for this measurement due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion.

Protocol Outline:

-

Sample Preparation: A series of aqueous buffered solutions (e.g., phosphate or citrate buffers) with precisely known pH values spanning a range of approximately 4 pH units around the expected pKa are prepared. The compound of interest, this compound, is dissolved in each of these buffer solutions at a constant concentration.

-

NMR Data Acquisition: ¹⁹F NMR spectra are acquired for each sample. A fluorine-containing reference standard with a known chemical shift that is insensitive to pH changes in the measurement range can be included for internal or external referencing.

-

Data Analysis: The ¹⁹F chemical shift (δ) of the -CF3 group is plotted against the pH of the solutions. The resulting data points will form a sigmoidal titration curve.

-

pKa Calculation: The pKa is determined by fitting the experimental data to the Henderson-Hasselbalch equation. The pKa value corresponds to the pH at the inflection point of the sigmoidal curve, where the concentrations of the protonated and neutral forms of the pyridine are equal.

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the electronic properties of the trifluoromethyl group and the pyridine ring.

-

Basicity: The strongly electron-withdrawing -CF3 group significantly reduces the electron density on the pyridine nitrogen atom.[2] This decreases its basicity, making it a much weaker base than non-fluorinated pyridines.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the -CF3 group can activate the pyridine ring towards nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the trifluoromethyl group.[4]

-

Stability: Trifluoromethylpyridines are generally stable compounds. However, some derivatives can undergo decomposition under specific conditions, such as intramolecular nucleophilic aromatic substitution, triggered by the high electronegativity of the trifluoromethyl moiety.[3] They are stable under normal storage conditions but should be kept away from strong oxidizing agents.[8]

Applications in Drug Development and Biological Context

While specific signaling pathways involving this compound are not extensively documented, the trifluoromethylpyridine scaffold is a privileged structure in modern drug discovery.[1][3] Its incorporation into drug candidates is a well-established strategy to enhance key ADME (absorption, distribution, metabolism, and excretion) properties.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the -CF3 group can shield adjacent positions on the aromatic ring from metabolic attack by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.[1]

-

Lipophilicity and Permeability: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[1][9]

-

Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to improved binding interactions with target proteins, enhancing the potency of a drug.[2]

Derivatives of trifluoromethylpyridine are key intermediates in the synthesis of a wide range of biologically active compounds, including insecticides, herbicides, fungicides, and pharmaceuticals for oncology and anti-inflammatory applications.[4][8][10]

Conclusion

This compound is a valuable building block for chemical synthesis, offering a unique combination of properties conferred by the pyridine ring and the trifluoromethyl group. Its reduced basicity, enhanced metabolic stability, and potential for strong binding interactions make it and its derivatives highly attractive for the design of new pharmaceuticals and agrochemicals. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed characterization of this important compound, facilitating further research and development in various scientific disciplines.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]

- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 8. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

3-Methyl-2-(trifluoromethyl)pyridine: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure and synthetic approaches for 3-Methyl-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound, with the CAS Number 1620-78-6, is a substituted pyridine ring.[1][2] The structure consists of a pyridine core with a methyl group at the 3-position and a trifluoromethyl group at the 2-position.

Structural Formula:

Key Identifiers:

| Identifier | Value |

| CAS Number | 1620-78-6[1][2] |

| Molecular Formula | C7H6F3N[2] |

| Molecular Weight | 161.12 g/mol [2] |

| Synonyms | 2-Trifluoromethyl-3-picoline, 3-Methyl-2-trifluormethyl-pyridin[2] |

Synthetic Approaches

The synthesis of this compound is not extensively detailed in publicly available literature. However, its synthesis can be inferred from established methods for the preparation of other trifluoromethylpyridine derivatives. The primary strategies include:

-

Halogen Exchange (Halex) Reaction: This is a widely used industrial method that involves the fluorination of a trichloromethylpyridine precursor.

-

Pyridine Ring Construction: Building the substituted pyridine ring from acyclic, trifluoromethyl-containing precursors.

-

Direct C-H Trifluoromethylation: Introducing the trifluoromethyl group directly onto the pyridine ring, though this can present challenges with regioselectivity.

This guide will focus on a plausible synthetic route via the halogen exchange method, as it is a well-documented and scalable approach for analogous compounds.

Proposed Synthesis via Halogen Exchange

A likely synthetic pathway to this compound starts from 3-picoline (3-methylpyridine). The key steps would involve chlorination of the methyl group at the 2-position (if starting from a precursor like 2,3-lutidine) or chlorination of the pyridine ring followed by side-chain chlorination and subsequent fluorination. A more direct conceptual pathway initiates with a suitable chlorinated precursor.

General Reaction Scheme

A plausible synthetic route starting from 2-chloro-3-methylpyridine is outlined below. This method is analogous to the industrial synthesis of other chlorinated trifluoromethylpyridines.[3][4][5]

Caption: Proposed synthesis of this compound.

Experimental Protocols for Analogous Syntheses

While a specific protocol for this compound is not available, the following sections detail experimental procedures for the synthesis of structurally related compounds, which can be adapted by skilled chemists.

This procedure details the fluorination of a trichloromethylpyridine precursor, a key step in the proposed synthesis.[3]

Reaction:

2,3-dichloro-5-(trichloromethyl)pyridine + HF --(FeCl3)--> 2,3-dichloro-5-(trifluoromethyl)pyridine + HCl

Experimental Details:

A 300 ml nickel vessel, equipped with a condenser, HF feed port, sampling port, thermocouple, and a pressure gauge, is charged with 163.4 g of 2,3-dichloro-5-(trichloromethyl)pyridine (98% purity) and 6.4 g of anhydrous FeCl3. Anhydrous HF is added to maintain a pressure of 15 psig at a reactor temperature between 170-180°C. The reaction is typically complete in about 25 hours. The product, 2,3-dichloro-5-(trifluoromethyl)pyridine, can then be recovered using standard techniques such as distillation.[3]

Quantitative Data for Analogous Fluorination Reactions:

| Starting Material | Product | Catalyst | Temperature (°C) | Pressure (psig) | Reaction Time (h) | Yield | Reference |

| 2,3-dichloro-5-(trichloromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | FeCl3 | 170-180 | 15 | ~25 | High | [3] |

| 2-chloro-5-(trichloromethyl)pyridine | 2-chloro-5-(trifluoromethyl)pyridine | FeCl3 | 150-250 | 5-1200 | 1-100 | High | [3] |

This industrial process is used to produce various chloro-trifluoromethylpyridines from 3-picoline.[4][6] While this method produces a mixture of isomers, it demonstrates the feasibility of converting a picoline directly to trifluoromethylated derivatives.

General Process:

The reaction is carried out at high temperatures (>300°C) in a vapor-phase reactor with a transition metal-based catalyst, such as iron fluoride. The reactor often consists of two phases: a catalyst fluidized-bed phase and an empty phase. In the fluidized-bed, the methyl group of 3-picoline is chlorinated and subsequently fluorinated to produce 3-(trifluoromethyl)pyridine (3-TF). In the empty phase, further nuclear chlorination of the pyridine ring occurs.[4][6]

The product distribution can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature. This process can yield 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) as major and minor products, respectively.[4]

Illustrative Product Distribution from 3-Picoline:

| Product | Abbreviation | Typical Outcome |

| 3-(Trifluoromethyl)pyridine | 3-TF | Intermediate |

| 2-Chloro-5-(trifluoromethyl)pyridine | 2,5-CTF | Major Product |

| 2-Chloro-3-(trifluoromethyl)pyridine | 2,3-CTF | Minor Product |

Alternative Synthetic Strategy: Pyridine Ring Construction

Another approach to synthesizing 2-trifluoromethyl pyridines involves a multicomponent Kröhnke reaction. This method constructs the pyridine ring from non-pyridine starting materials.

General Kröhnke Reaction for 2-Trifluoromethyl Pyridines

This reaction utilizes chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate.[7] The process involves a cascade of Michael addition, ammonia addition, dehydration, and intramolecular cyclization.[7]

Caption: Kröhnke reaction for 2-(Trifluoromethyl)pyridine synthesis.

This method offers a versatile route to various substituted 2-trifluoromethyl pyridines and could potentially be adapted for the synthesis of this compound by using an appropriately substituted chalcone.

Conclusion

References

- 1. 1620-78-6|this compound|BLD Pharm [bldpharm.com]

- 2. 3-?Methyl-?2-?(trifluoromethyl)?pyridine - CAS:1620-78-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group is a pillar of modern drug design, transforming lead compounds into viable clinical candidates. This powerful moiety is frequently employed to enhance a molecule's metabolic stability, modulate its lipophilicity, and improve its binding affinity to biological targets. Its unique electronic properties and steric profile allow medicinal chemists to overcome common developmental hurdles, leading to drugs with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the CF₃ group's role, supported by quantitative data, detailed experimental protocols, and visualizations of its impact on key biological pathways.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The introduction of a CF₃ group, often as a bioisosteric replacement for a methyl group, profoundly alters a molecule's properties. These changes are rooted in the high electronegativity of fluorine atoms and the exceptional strength of the carbon-fluorine bond.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[1] By strategically placing a CF₃ group at a known metabolic hotspot, chemists can block this pathway, leading to a longer drug half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[1] This "metabolic switching" is one of the most valuable applications of the CF₃ group in drug discovery.

Lipophilicity: The CF₃ group is lipophilic and increases a molecule's overall lipophilicity (measured as LogP), which can enhance membrane permeability and facilitate transport across biological barriers like the blood-brain barrier.[2][3] This property is crucial for ensuring a drug can reach its intended target in the body.

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electron distribution of an entire molecule.[3] This can influence hydrogen bonding and electrostatic interactions with a biological target, potentially increasing binding affinity and selectivity.[2] While this effect is not universal, a statistical analysis of over 28,000 compound pairs revealed that in approximately 9.19% of cases, replacing a methyl group with a trifluoromethyl group increased biological activity by at least an order of magnitude.[4]

pKa Modulation: The inductive electron-withdrawing effect of the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Quantitative Comparison of Physicochemical and Biological Properties

The following tables summarize the quantitative impact of trifluoromethyl substitution on key drug-like properties, drawing from comparative studies of analogous compounds.

Table 1: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl Analogs

| Parameter | Methyl (-CH₃) Analog | Trifluoromethyl (-CF₃) Analog | Rationale for Change |

| Metabolic Pathway | Susceptible to CYP-mediated oxidation to form alcohol and acid metabolites. | Oxidation at the corresponding position is blocked. | The high energy of the C-F bond prevents enzymatic cleavage.[1] |

| Number of Metabolites | Generally higher, with multiple downstream products. | Significantly reduced. | Blocking a primary metabolic site limits the formation of subsequent metabolites.[1][5] |

| Half-life (t½) in vitro | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[1] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance reflects the liver's metabolic capacity; blocking metabolism reduces this value.[1] |

Data compiled from a comparative guide on metabolic stability and a study on picornavirus inhibitors.[1][5]

Table 2: Comparative Biological Activity (IC₅₀) of Parent vs. Trifluoromethylated Compounds

| Compound Pair | Target/Assay | IC₅₀ of Parent Analog | IC₅₀ of -CF₃ Analog | Fold Change in Activity | Reference |

| Isoxazole-based Anticancer Agent | MCF-7 Breast Cancer Cell Line | 19.72 µM | 2.63 µM | ~7.5x Increase | [6] |

| Celecoxib Analog | Cyclooxygenase-2 (COX-2) | (Celecoxib) | 205-fold lower activity | 205x Decrease | [7] |

| Homocamptothecin Anticancer Agent | Antitumor Activity Assay | (Topotecan - reference) | Higher activity than Topotecan | Increase | [8] |

Note: The effect of CF₃ substitution on biological activity is highly context-dependent. While it can dramatically increase potency as seen with the isoxazole analog[6], it can also decrease it, as with the celecoxib analog where the primary mechanism was shifted away from direct COX-2 inhibition.[7]

Visualization of Trifluoromethylated Drug Action

To understand the impact of trifluoromethylated drugs at a systems level, it is crucial to visualize their mechanism of action within relevant signaling pathways. The following diagrams, rendered in DOT language, illustrate the pathways modulated by three prominent CF₃-containing drugs: Celecoxib, Leflunomide, and Fluoxetine.

Key Experimental Protocols

The evaluation of trifluoromethylated compounds relies on a suite of standardized assays. Below are detailed protocols for key experiments in the drug discovery workflow.

Protocol: Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent (TMSCF₃)

This protocol describes a general procedure for the nucleophilic trifluoromethylation of a ketone to form a trifluoromethylated alcohol.

Materials:

-

Ketone substrate (1.0 equiv)

-

Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃) (1.5 equiv)

-

Catalyst: Potassium Carbonate (K₂CO₃) (0.1 equiv) or Tetrabutylammonium fluoride (TBAF) (catalytic amount)

-

Anhydrous solvent: Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and an ice bath

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the ketone (1.0 equiv) and dissolve it in the anhydrous solvent (e.g., DMF).

-

Add the catalyst (e.g., K₂CO₃, 0.1 equiv) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow, careful addition of 1 M HCl.

-

Stir the mixture for 30 minutes to ensure the complete desilylation of the intermediate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude trifluoromethylated alcohol.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

(Protocol adapted from Benchchem application notes).[9]

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay determines the rate of a compound's metabolism by liver enzymes, providing key data for predicting in vivo clearance.

Materials:

-

Pooled liver microsomes (human, rat, or mouse)

-

Test compound (typically a 10 mM stock in DMSO)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., Dextromethorphan, Midazolam)

-

96-well incubation plates and sealing mats

-

Incubator/shaker (37°C)

-

Ice-cold acetonitrile (ACN) with an internal standard for quenching

-

Centrifuge capable of holding 96-well plates

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Thaw the liver microsomes at 37°C and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the test compound working solution by diluting the DMSO stock in buffer to achieve a final incubation concentration of typically 1 µM. The final DMSO concentration should be <0.5%.

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Immediately add the test compound working solution to the wells.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is typically quenched immediately after adding the test compound.

-

-

Sample Processing:

-

Seal the plate and vortex thoroughly to ensure complete protein precipitation.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent drug remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and microsomal protein concentration.

-

(Protocol adapted from multiple sources).[1]

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its ability to confer metabolic stability, modulate lipophilicity, and enhance binding interactions provides a robust strategy for optimizing drug candidates.[2] By blocking metabolic hotspots, the CF₃ group can dramatically improve a compound's pharmacokinetic profile, leading to more effective and reliable medicines.[1][3] The case studies of drugs like Celecoxib, Leflunomide, and Fluoxetine demonstrate the profound and diverse impact this small but powerful functional group has had on treating a wide range of human diseases. A thorough understanding of its properties and the application of the experimental protocols outlined in this guide will continue to empower researchers to design the next generation of innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl-promoted homocamptothecins: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

electronic effects of trifluoromethyl group on pyridine ring

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a trifluoromethyl (CF3) group to a pyridine ring is a cornerstone strategy in modern medicinal and agricultural chemistry.[1][2][3] This is due to the unique and potent electronic properties the CF3 group imparts, which can dramatically alter a molecule's physicochemical and biological profile.[4][5] The CF3 group enhances metabolic stability, increases lipophilicity, and profoundly modifies the electron density of the pyridine ring, thereby influencing its reactivity and basicity.[4] This guide provides a comprehensive technical overview of these electronic effects, supported by quantitative data, detailed experimental protocols for their measurement, and visualizations of the underlying chemical principles.

Core Electronic Effects of the Trifluoromethyl Group

The electronic influence of the CF3 group is dominated by a powerful inductive effect, with negligible contribution from resonance.

Inductive Effect (-I)

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[6] This is a consequence of the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, subsequently, the sigma (σ) bond connecting the carbon of the CF3 group to the pyridine ring. This strong pull of electron density away from the ring through the sigma framework is known as a negative inductive effect (-I).[6][7] This effect deactivates the entire aromatic system by reducing its electron density.[8]

Resonance (Mesomeric) Effect

While fluorine atoms possess lone pairs, they do not significantly donate electron density to the aromatic π-system via resonance (a +R or +M effect).[9] This is because the fluorine 2p orbitals are at a much lower energy level than the carbon 2p orbitals of the ring, leading to poor orbital overlap. Consequently, the powerful -I effect overwhelmingly dominates any minor resonance contribution.[10] For all practical purposes in predicting reactivity, the CF3 group is considered to have no significant resonance effect.

Quantitative Analysis of Electronic Effects

The electronic impact of the CF3 group can be quantified through several key parameters, including Hammett constants, pKa values, and NMR chemical shifts.

Hammett Parameters

The Hammett equation (log(K/K₀) = σρ) is a cornerstone of physical organic chemistry for quantifying the electronic influence of substituents on a reaction center. The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. The positive values for the CF3 group confirm its strong electron-withdrawing nature.

| Parameter | Value | Interpretation |

| σ_meta_ | 0.43 - 0.46 | Strong electron withdrawal via inductive effect. |

| σ_para_ | 0.54 - 0.55 | Very strong electron withdrawal via combined inductive and weak resonance effects. |

| Field (F) | 0.38 | Represents the inductive effect component. |

| Resonance (R) | 0.16 | Represents the (minor) resonance effect component. |

Data sourced from Hansch et al. and presented as a general reference for the CF3 group on an aromatic ring.[11]

Acidity and Basicity (pKa)

The strong -I effect of the CF3 group significantly reduces the electron density on the pyridine nitrogen, making its lone pair less available for protonation. This results in a marked decrease in basicity, which is reflected in a lower pKa value compared to unsubstituted pyridine.

| Compound | pKa Value |

| Pyridine | 5.23[12] |

| 2-(Trifluoromethyl)pyridine | -0.26 |

| 3-(Trifluoromethyl)pyridine | 2.84[13] |

| 4-(Trifluoromethyl)pyridine | 1.69 |

Note: pKa values can vary slightly depending on the measurement conditions.

NMR Spectroscopy Data

NMR spectroscopy provides direct insight into the electronic environment of the pyridine ring. The electron-withdrawing CF3 group deshields the adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). ¹⁹F NMR is particularly useful, as the chemical shift of the CF3 group is sensitive to its electronic surroundings.[14][15]

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| 2-(Trifluoromethyl)pyridine | CF₃ | - | - | ~ -68.0 |

| C2 | - | 147.2 (q) | ||

| C3 | 7.65 | 122.0 | ||

| 3-(Trifluoromethyl)pyridine | CF₃ | - | - | ~ -64.0[16] |

| C2 | 8.80 | 151.1 | ||

| C3 | - | 131.5 (q) | ||

| 4-(Trifluoromethyl)pyridine | CF₃ | - | - | ~ -65.5 |

| C2, C6 | 8.80 | 150.8 | ||

| C3, C5 | 7.60 | 121.5 (q) |

Note: Data are approximate and sourced from various spectral databases and literature.[15][16] 'q' denotes a quartet due to C-F coupling.

Impact on Chemical Reactivity

The electronic perturbations caused by the CF3 group fundamentally alter the reactivity of the pyridine ring in both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is already less reactive towards electrophiles than benzene due to the electronegative nitrogen atom. The addition of a strongly deactivating CF3 group further diminishes this reactivity, making EAS reactions very difficult to achieve and often requiring harsh conditions.[8][17][18]

-

Reactivity: Strongly Deactivated

-

Directing Effect: In cases where a reaction can be forced, the substitution pattern is complex. The inherent preference for electrophilic attack at the 3- and 5-positions of the pyridine ring combines with the meta-directing influence of the CF3 group.[10] For example, nitration of 2-(trifluoromethyl)pyridine would be predicted to yield the 5-nitro product, as this position is "meta" to the CF3 group and is one of the more favorable positions for EAS on the pyridine ring itself.

Nucleophilic Aromatic Substitution (SNA_r_)

Conversely, the electron-withdrawing CF3 group strongly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNA_r_).[19][20] By pulling electron density out of the ring, it makes the ring carbons more electrophilic and better able to stabilize the negative charge of the intermediate (Meisenheimer complex).[21]

-

Reactivity: Strongly Activated

-

Directing Effect: The CF3 group directs nucleophilic attack to the positions ortho and para to itself. This is because the negative charge in the Meisenheimer intermediate can be effectively stabilized by the inductive effect of the nearby CF3 group.[22] This works in concert with the natural susceptibility of the 2-, 4-, and 6-positions of pyridine to nucleophilic attack.[20][22] For example, in 4-(trifluoromethyl)pyridine, the 2- and 6-positions are highly activated towards nucleophilic attack.

Experimental Protocols

Accurate determination of the physicochemical properties of trifluoromethylated pyridines is crucial for research and development. Below are protocols for key experiments.

Protocol: pKa Determination by Potentiometric Titration

This method determines the pKa by creating a titration curve of the compound.[23]

-

Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[24]

-

Sample Preparation: Prepare a ~0.01 M solution of the trifluoromethylpyridine by dissolving a precisely weighed amount in deionized water. If solubility is low, a co-solvent like methanol may be used, but the result will be an apparent pKa for that specific solvent system.[23] A constant ionic strength should be maintained using a background electrolyte (e.g., 0.15 M KCl).[24]

-

Titration: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas to remove dissolved CO₂.

-

Acid Titration: Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[24]

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve.

-

Replication: Perform the titration at least in triplicate to ensure reproducibility.[24]

Protocol: pKa Determination by ¹⁹F NMR Spectroscopy

This method is particularly suited for fluorine-containing compounds and relies on the change in the ¹⁹F chemical shift upon protonation.[13]

-

Buffer Preparation: Prepare a series of aqueous buffers with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa of the compound.

-

Sample Preparation: For each buffer, prepare an NMR sample containing a constant, low concentration of the trifluoromethylpyridine. Add a small amount of D₂O for locking and an internal standard if desired.

-

NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.

-

Data Processing: Determine the ¹⁹F chemical shift (δ) of the CF3 group in each spectrum.

-

Data Analysis: Plot the observed chemical shift (δ_obs) against the pH of the buffer. The data should form a sigmoidal curve.

-

pKa Calculation: Fit the data to the Henderson-Hasselbalch-type equation for NMR: pH = pKa + log[(δ_obs - δ_A) / (δ_B - δ_obs)] where δ_A is the chemical shift of the fully protonated (acidic) form and δ_B is the chemical shift of the deprotonated (basic) form. The pKa is the pH at which the inflection point of the curve occurs.

Conclusion and Outlook

The electronic effects of the trifluoromethyl group on the pyridine ring are potent and predictable. The group acts as a strong electron-withdrawing substituent primarily through a powerful inductive (-I) effect. This leads to three critical, interconnected consequences for drug development professionals:

-

Decreased Basicity: The pKa of the pyridine nitrogen is significantly lowered, altering the molecule's ionization state at physiological pH.

-

Deactivation to Electrophilic Attack: The ring is made electron-poor and thus highly resistant to standard electrophilic aromatic substitution reactions.

-

Activation to Nucleophilic Attack: The ring is made highly susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the CF3 group.

A thorough understanding of these principles is essential for the rational design of novel pharmaceuticals and agrochemicals. By strategically placing the CF3 group, chemists can fine-tune molecular properties to enhance binding affinity, improve membrane permeability, and block metabolic degradation, ultimately leading to more effective and stable compounds.[4]

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. acl.digimat.in [acl.digimat.in]

- 11. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. rsc.org [rsc.org]

- 17. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 21. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. creative-bioarray.com [creative-bioarray.com]

3-Methyl-2-(trifluoromethyl)pyridine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methyl-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound, has emerged as a significant building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemistry. The presence of both a methyl and a trifluoromethyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for the construction of complex molecular architectures with desired biological activities. The trifluoromethyl group, a well-known bioisostere for various functional groups, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound as a key intermediate in the development of novel pharmaceuticals and other functional organic materials.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1620-78-6 |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.12 g/mol |

| Purity | Typically ≥95% |

Table 2: Spectroscopic Data of a Structurally Related Compound (4'-Methyl-3-(trifluoromethyl)biphenyl)

| Spectroscopic Technique | Data |

| ¹H-NMR (300 MHz, CDCl₃) | δ = 7.83 (br s, 1H), 7.79-7.74 (m, 1H), 7.62-7.48 (m, 4H), 7.29 (d, J = 7.9 Hz, 2H), 2.42 (s, 3H) |

| ¹³C-NMR (75 MHz, CDCl₃) | δ = 141.9, 137.9, 131.1 (d, J = 32.1 Hz), 130.2, 129.7, 129.2, 127.0, 124.2 (d, J = 272.0 Hz), 123.6 (q, J = 4.1 Hz), 21.1 |

| ¹⁹F-NMR (282 MHz, CDCl₃) | δ = -62.99 (s) |

| IR (KBr) | 3030, 2925, 1901, 1611, 1484, 1438, 1330, 1258, 1178, 1156, 1110, 1034, 1015, 897, 784, 697 cm⁻¹ |

| MS (EI), m/z (%) | 236 (100) [M⁺], 217 (7), 165 (37), 151 (3), 115 (3), 91 (11) |

Note: The data presented in Table 2 is for a related compound and should be used for reference and comparison purposes only.

Synthesis of this compound

The synthesis of trifluoromethylpyridines can be broadly categorized into two main strategies: chlorine/fluorine exchange reactions and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[1][2] A common industrial method involves the vapor-phase chlorination and fluorination of picoline derivatives.[1][2]

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure can be inferred from established methods for analogous compounds. One plausible approach involves the side-chain fluorination of 3-methylpyridine.

General Experimental Protocol for Side-Chain Fluorination (Hypothetical)

Materials:

-

3-Methylpyridine

-

Anhydrous Hydrogen Fluoride (HF)

-

Chlorine (Cl₂)

-

Metal halide catalyst (e.g., FeCl₃ or SbCl₅)

-

High-pressure autoclave reactor

Procedure:

-

A high-pressure autoclave reactor is charged with 3-methylpyridine and the metal halide catalyst.

-

The reactor is cooled, and anhydrous hydrogen fluoride is carefully introduced.

-

Chlorine gas is then introduced into the reactor.

-

The reaction mixture is heated to an elevated temperature (e.g., 150-250 °C) and maintained at superatmospheric pressure.

-

The reaction is monitored for the formation of 3-Methyl-2-(trichloromethyl)pyridine and its subsequent fluorination to this compound.

-

Upon completion, the reactor is cooled, and the excess pressure is carefully vented.

-

The crude product is isolated and purified by distillation or chromatography.

Note: This is a generalized and hypothetical protocol. The reaction conditions, including temperature, pressure, and catalyst loading, would require careful optimization for the specific synthesis of this compound. Handling of anhydrous HF and chlorine gas requires specialized equipment and stringent safety precautions.

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

The strategic placement of the methyl and trifluoromethyl groups on the pyridine ring of this compound makes it a versatile intermediate for a variety of organic transformations. The electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring for certain reactions and influences the regioselectivity of others.

Cross-Coupling Reactions

The pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, heteroaryl, or amino substituents at specific positions on the pyridine core, enabling the synthesis of a diverse range of complex molecules. The methyl group can also be functionalized, for example, through radical bromination followed by nucleophilic substitution, to introduce further diversity.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

The Untapped Potential of 3-Methyl-2-(trifluoromethyl)pyridine in Agrochemicals: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical design, integral to a wide array of commercial herbicides, insecticides, and fungicides.[1] The unique physicochemical properties conferred by the trifluoromethyl group—such as high metabolic stability, increased membrane permeability, and altered electronic effects—have proven invaluable in creating potent and selective active ingredients. While isomers such as those leading to the synthesis of Fluazifop-butyl and Fluazinam have been extensively developed, the specific potential of 3-Methyl-2-(trifluoromethyl)pyridine remains a largely unexplored frontier.

This technical guide provides a comprehensive overview of the trifluoromethylpyridine chemical class in agrochemicals and extrapolates the potential applications and research avenues for this compound. It is intended to serve as a foundational resource for researchers and scientists engaged in the discovery of next-generation crop protection agents.

The Trifluoromethylpyridine Moiety in Modern Agrochemicals

The introduction of a trifluoromethyl group onto a pyridine ring creates a privileged scaffold for agrochemical discovery.[1] To date, approximately 30 commercial pesticides incorporate the TFMP moiety, demonstrating its versatility and effectiveness. These compounds span multiple modes of action and target a broad spectrum of pests, weeds, and diseases.

Table 1: Prominent Commercial Agrochemicals Containing a Trifluoromethylpyridine (TFMP) Moiety

| Common Name | Agrochemical Type | Mode of Action (MoA) Classification | Key TFMP Intermediate |

| Fluazifop-butyl | Herbicide | ACCase inhibitor (HRAC Group 1) | 2-Chloro-5-(trifluoromethyl)pyridine |

| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation (FRAC Group 29) | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Flonicamid | Insecticide | Chordotonal organ modulator (IRAC Group 29) | 4-(Trifluoromethyl)nicotinic acid |

| Sulfoxaflor | Insecticide | Nicotinic acetylcholine receptor competitive modulator (IRAC Group 4C) | 6-(Trifluoromethyl)pyridine derivative |

| Pyroxsulam | Herbicide | ALS inhibitor (HRAC Group 2) | 2-Methoxy-4-(trifluoromethyl)pyridine |

| Fluopyram | Fungicide, Nematicide | Succinate dehydrogenase inhibitor (FRAC Group 7) | 2-(Trifluoromethyl)pyridine derivative |

Source: Information compiled from multiple sources.

The success of these molecules underscores the chemical space that this compound could potentially occupy. The specific arrangement of the methyl and trifluoromethyl groups on the pyridine ring could offer novel structure-activity relationships (SAR), leading to new patents and products with improved efficacy, selectivity, or resistance profiles.

Synthesis and Experimental Protocols

The synthesis of TFMP derivatives is well-established, providing a clear roadmap for the preparation of novel compounds derived from this compound.

General Synthesis Methodologies

Two primary strategies are employed for the industrial synthesis of TFMP intermediates:

-

Chlorine/Fluorine Exchange : This common industrial method involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange (HALEX) reaction using hydrogen fluoride (HF) to yield the trifluoromethylpyridine.

-

Pyridine Ring Construction : This "building block" approach involves the cyclocondensation of smaller fragments, at least one of which already contains a trifluoromethyl group, to construct the final pyridine ring.

A logical workflow for synthesizing derivatives from a starting material like 3-methylpyridine is illustrated below.

Protocol: Representative Synthesis of a this compound Amide Derivative

This protocol is a hypothetical example based on standard organic chemistry procedures for creating a library of potential agrochemical candidates.

-

Carboxylation of the Methyl Group : this compound (1.0 eq) is dissolved in an appropriate solvent (e.g., tert-butanol). A strong base such as potassium tert-butoxide (2.5 eq) is added, followed by bubbling of carbon dioxide gas through the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). Acidic workup yields 2-(trifluoromethyl)pyridine-3-carboxylic acid.

-

Acid Chloride Formation : The resulting carboxylic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) in an inert solvent like dichloromethane (DCM) for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling : The crude 2-(trifluoromethyl)pyridine-3-carbonyl chloride is dissolved in DCM and added dropwise to a cooled (0 °C) solution of a selected primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq). The reaction is stirred overnight at room temperature.

-

Purification : The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The final amide product is purified by column chromatography on silica gel.

Potential Agrochemical Applications and Screening

Based on the known activities of other TFMP isomers, derivatives of this compound could plausibly exhibit herbicidal, fungicidal, or insecticidal properties.

Hypothetical Agrochemical Discovery Workflow

The discovery process for a new active ingredient is a rigorous, multi-stage funnel.

Potential as a Herbicide

Many TFMP-containing herbicides function by inhibiting critical plant enzymes. For example, Fluazifop-butyl inhibits acetyl-CoA carboxylase (ACCase), an enzyme vital for fatty acid synthesis in grasses.

Potential as a Fungicide or Insecticide

The TFMP moiety is also present in fungicides like Fluopyram, which targets succinate dehydrogenase (SDHI), and insecticides such as Sulfoxaflor, which acts on the nicotinic acetylcholine receptor. The unique electronic and steric profile of this compound could lead to derivatives with high affinity for novel or existing insect or fungal protein targets.

Table 2: Illustrative Screening Data for a Hypothetical Series of this compound Derivatives

(Note: The following data is hypothetical and for illustrative purposes only.)

| Compound ID | R-Group Substitution | Herbicide Screen (% Inhibition @ 100 g/ha) | Fungicide Screen (EC₅₀ vs. Botrytis cinerea, µM) | Insecticide Screen (% Mortality vs. Myzus persicae, 24h) |

| TFMP-3M2-001 | -H | 15% | >100 | 5% |

| TFMP-3M2-002 | -4-Cl-Ph | 85% | 78.5 | 20% |

| TFMP-3M2-003 | -2,6-diF-Ph | 92% | >100 | 15% |

| TFMP-3M2-004 | -Thiazol-2-yl | 30% | 12.3 | 65% |

| TFMP-3M2-005 | -N(Et)₂ | 5% | 5.1 | 95% |

| Control (Glyphosate) | N/A | 99% | N/A | N/A |

| Control (Boscalid) | N/A | N/A | 2.5 | N/A |

| Control (Imidacloprid) | N/A | N/A | N/A | 98% |

This illustrative data suggests that different substitutions on a core this compound scaffold could direct activity towards different biological targets, with phenyl substitutions (002, 003) favoring herbicidal activity and heterocyclic or amine substitutions (004, 005) potentially leading to potent fungicidal or insecticidal candidates.

Conclusion and Future Directions

While direct applications of this compound in commercial agrochemicals are not documented in publicly available literature, the overwhelming success of the broader trifluoromethylpyridine class provides a compelling rationale for its investigation. The unique substitution pattern offers a distinct electronic and steric profile compared to more heavily explored isomers, presenting a valuable opportunity to generate novel intellectual property and discover active ingredients with new or improved properties.

Future research should focus on the efficient, scalable synthesis of the this compound core, followed by the creation of diverse chemical libraries. High-throughput screening against a wide range of validated and novel biological targets is the critical next step to unlocking the untapped potential of this promising, yet overlooked, chemical scaffold.

References

An In-depth Technical Guide to the Reactivity of the 3-Methyl-2-(trifluoromethyl)pyridine Core

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-2-(trifluoromethyl)pyridine scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The presence of both a methyl group and a potent electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique electronic properties and reactivity patterns. This guide provides a comprehensive overview of the chemical reactivity of this core, offering insights into its functionalization and potential applications in the development of novel therapeutics.

Introduction to the this compound Core

The strategic incorporation of fluorine and fluorinated groups has become a cornerstone of modern drug design.[1] The trifluoromethyl (CF₃) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When appended to a pyridine ring, the CF₃ group's strong electron-withdrawing nature profoundly influences the ring's reactivity, making it susceptible to certain transformations while deactivating it towards others.[3] The additional presence of a methyl group at the 3-position introduces further steric and electronic factors that must be considered when planning synthetic routes.

This guide will explore the key reactive sites of the this compound core and discuss the primary methods for its functionalization, including C-H activation, nucleophilic aromatic substitution, and cross-coupling reactions.

Reactivity Profile

The electron-withdrawing trifluoromethyl group at the 2-position significantly decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and radical substitution, particularly at the positions ortho and para to the nitrogen atom (positions 6 and 4). Conversely, electrophilic aromatic substitution is generally disfavored. The methyl group at the 3-position can sterically hinder reactions at the 2- and 4-positions and can itself be a site for functionalization.

Below is a diagram illustrating the key reactive sites on the this compound core.

Caption: Key reactive sites on the this compound core.

Key Functionalization Reactions

C-H Functionalization: The Minisci Reaction

The electron-deficient nature of the pyridine ring makes it an excellent substrate for radical substitution reactions, most notably the Minisci reaction. This reaction allows for the direct introduction of alkyl and acyl groups onto the heterocycle, typically at the C4 and C6 positions.[4][5] The reaction proceeds via the addition of a nucleophilic radical to the protonated pyridine ring.

Generalized Experimental Protocol for Minisci Reaction:

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile or a biphasic system) is added a catalytic amount of a radical initiator (e.g., silver nitrate) and an excess of a radical precursor (e.g., a carboxylic acid). An oxidant (e.g., ammonium persulfate) is then added portion-wise at a controlled temperature. The reaction is stirred until completion, as monitored by TLC or LC-MS. The reaction mixture is then worked up by quenching with a reducing agent, followed by extraction and purification by column chromatography.

Table 1: Representative Minisci Reactions on Pyridine Scaffolds

| Radical Source | Reagents and Conditions | Product Position(s) | Typical Yield (%) |

| Adamantyl radical | 1-Adamantanecarboxylic acid, AgNO₃, (NH₄)₂S₂O₈, CH₃CN/H₂O, 80 °C | C4/C6 | 60-80 |

| tert-Butyl radical | Pivalic acid, AgNO₃, (NH₄)₂S₂O₈, CH₃CN/H₂O, 80 °C | C4/C6 | 55-75 |

| Acyl radical | Aldehyde, FeSO₄·7H₂O, H₂O₂, DMSO, rt | C4/C6 | 40-60 |

Note: Yields are generalized from literature on similar pyridine substrates and may vary for the this compound core.

Caption: Generalized workflow for a Minisci reaction.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing CF₃ group at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, particularly at the C6 position if a suitable leaving group is present. While the parent this compound does not have a leaving group, it can be readily halogenated, most commonly chlorinated or brominated, at the 6-position to provide a substrate for SNAr.

Generalized Experimental Protocol for SNAr:

A 6-halo-3-methyl-2-(trifluoromethyl)pyridine derivative (1.0 eq.) is dissolved in a polar aprotic solvent such as DMF or DMSO. The nucleophile (1.1-2.0 eq.) and a base (e.g., K₂CO₃ or Cs₂CO₃) are added, and the reaction mixture is heated. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the crude product is purified by column chromatography or recrystallization.

Table 2: Representative SNAr Reactions on Halogenated Pyridines

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Morpholine | K₂CO₃ | DMF | 100-120 | 80-95 |

| Sodium Methoxide | NaH | THF | 60 | 75-90 |

| Aniline | Cs₂CO₃ | Dioxane | 110 | 70-85 |

Note: Yields are generalized from literature on similar halopyridine substrates and may vary.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation.[6][7] To utilize this chemistry, the this compound core must first be halogenated to introduce a suitable coupling partner (e.g., a bromine or iodine atom). The 4- and 6-positions are the most likely sites for halogenation, which can then be used in cross-coupling reactions.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of the halo-3-methyl-2-(trifluoromethyl)pyridine (1.0 eq.), a boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/water) is degassed and heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Catalyst System | Base | Solvent | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-90 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 75-95 |

| Thiophene-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 65-85 |

Note: Yields are generalized from literature on similar halopyridine substrates and may vary.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery: Kinase Inhibition

Derivatives of the trifluoromethylpyridine core are frequently explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The this compound scaffold can serve as a versatile template for the design of potent and selective kinase inhibitors. The trifluoromethyl group can engage in favorable interactions within the kinase active site, while the methyl group can be used to fine-tune selectivity and physicochemical properties.

Below is a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

The Biological Versatility of 3-Methyl-2-(trifluoromethyl)pyridine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The 3-methyl-2-(trifluoromethyl)pyridine core, in particular, represents a privileged structural motif, imparting unique physicochemical properties that can translate into potent and selective biological activity. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of derivatives based on this scaffold, drawing from the available scientific literature.

Synthesis Strategies

The synthesis of bioactive molecules derived from this compound often involves functionalization at various positions of the pyridine ring. Common strategies include:

-

Side-Chain Modification: The methyl group at the 3-position can be a handle for further chemical transformations.

-

Ring Position Functionalization: Introduction of substituents at the 4-, 5-, and 6-positions of the pyridine ring through nucleophilic or electrophilic substitution reactions allows for the exploration of the structure-activity relationship (SAR).

-

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently employed to introduce aryl, heteroaryl, or other complex moieties, expanding the chemical diversity of the derivatives.

A general synthetic workflow for the diversification of the this compound scaffold is depicted below.

Biological Activities and Therapeutic Potential

While extensive research on the broader class of trifluoromethylpyridine derivatives has revealed a wide spectrum of biological activities, including insecticidal, antiviral, and anticancer properties, specific data for derivatives of the this compound isomer is more limited in the public domain. However, by examining closely related analogs, we can infer the potential applications of this specific scaffold.

Insecticidal Activity

Derivatives of trifluoromethylpyridine have been extensively investigated for their insecticidal properties. For instance, a series of novel trifluoromethylpyridine derivatives containing a 1,3,4-oxadiazole moiety has demonstrated significant insecticidal activity against various pests.

Table 1: Insecticidal Activity of Trifluoromethylpyridine-1,3,4-oxadiazole Derivatives

| Compound | Target Pest | Concentration (mg L-1) | Activity (%) | LC50 (mg L-1) |

| E18 | Mythimna separata | - | - | 38.5 |

| E27 | Mythimna separata | - | - | 30.8 |

| E5 | Plutella xylostella | 250 | 100 | - |

| E6 | Plutella xylostella | 250 | 100 | - |

| E9 | Plutella xylostella | 250 | 100 | - |

| E10 | Plutella xylostella | 250 | 100 | - |

| E15 | Plutella xylostella | 250 | 100 | - |

| E25 | Plutella xylostella | 250 | 100 | - |

| E26 | Plutella xylostella | 250 | 100 | - |

| E27 | Plutella xylostella | 250 | 100 | - |

| Chlorpyrifos (Control) | Plutella xylostella | 250 | 87 | - |

| Avermectin (Control) | Mythimna separata | - | - | 29.6 |

Data sourced from a study on trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety.

A preliminary structure-activity relationship (SAR) study indicated that the introduction of electron-withdrawing groups on an attached benzene ring could enhance insecticidal activity.

Antiviral Activity